REACTION_CXSMILES
|
COC([C:5]1([NH2:10])[NH:9][CH:8]=[CH:7][S:6]1)=O.Cl[CH2:12][CH2:13][N:14]([CH2:27][CH2:28]Cl)[C:15](=[O:26])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:22]([F:25])([F:24])[F:23].[C:30]([O-:33])([O-])=[O:31].[K+].[K+].[Na+].[I-].[CH3:38]OCCOC>>[CH3:38][O:33][C:30]([C:7]1[S:6][C:5]([N:10]2[CH2:28][CH2:27][N:14]([C:15](=[O:26])[C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[C:22]([F:25])([F:24])[F:23])[CH2:13][CH2:12]2)=[N:9][CH:8]=1)=[O:31] |f:2.3.4,5.6|
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Name
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2-aminothiazole-2-carboxylic acid methyl ester
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Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(SC=CN1)N
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Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
ClCCN(C(C1=C(C=CC=C1)C(F)(F)F)=O)CCCl
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
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[Na+].[I-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 24 hours
|
Duration
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24 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
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Type
|
WASH
|
Details
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washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CN=C(S1)N1CCN(CC1)C(C1=C(C=CC=C1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.317 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |